molecular formula C17H17N3O5S B10926440 3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(thiophen-2-yl)-N-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10926440
M. Wt: 375.4 g/mol
InChI Key: PEDBBVLZLOXCBB-UHFFFAOYSA-N
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Description

3-(2-Thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound featuring a thienyl group, a trimethoxybenzyl group, and an oxadiazole ring

Properties

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

3-thiophen-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H17N3O5S/c1-22-11-7-10(8-12(23-2)14(11)24-3)9-18-16(21)17-19-15(20-25-17)13-5-4-6-26-13/h4-8H,9H2,1-3H3,(H,18,21)

InChI Key

PEDBBVLZLOXCBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Thienyl Group: The thienyl group is introduced through a substitution reaction, often involving a thienyl halide and a nucleophile.

    Attachment of the Trimethoxybenzyl Group: This step involves the reaction of a trimethoxybenzyl halide with the oxadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group.

    Reduction: Reduction reactions can occur at various functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, especially at the benzyl and thienyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Halides and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the oxadiazole ring could lead to various amine derivatives.

Scientific Research Applications

3-(2-Thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide: shares similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of 3-(2-thienyl)-N~5~-(3,4,5-trimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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